4-(Cyclohexylthio)benzaldehyd

Übersicht

Beschreibung

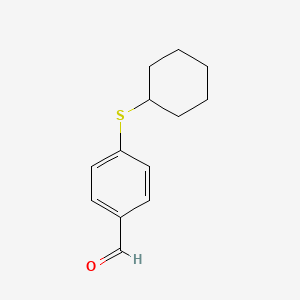

4-(Cyclohexylthio)benzaldehyde is an organic compound with the molecular formula C13H16OS It consists of a benzaldehyde moiety substituted with a cyclohexylthio group at the para position

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylthio)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems . They disrupt these systems, leading to an effective method for controlling fungal pathogens .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds . Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes are known to disrupt the fungal antioxidation system . This system includes components such as superoxide dismutases and glutathione reductase .

Pharmacokinetics

A study on 4-hydroxybenzaldehyde, a related compound, showed that it is well absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

Benzaldehydes are known to inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Cyclohexylthio)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the cyclohexylthio group.

Industrial Production Methods

Industrial production of 4-(Cyclohexylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4-(Cyclohexylthio)benzaldehyde.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclohexylthio group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

Oxidation: 4-(Cyclohexylthio)benzoic acid

Reduction: 4-(Cyclohexylthio)benzyl alcohol

Substitution: Products vary based on the substituent introduced

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzaldehyde: Lacks the cyclohexylthio group, making it less hydrophobic and less sterically hindered.

4-Methylbenzaldehyde: Substituted with a methyl group instead of a cyclohexylthio group, resulting in different reactivity and properties.

4-(Methoxy)benzaldehyde: Contains a methoxy group, which imparts different electronic effects compared to the cyclohexylthio group.

Uniqueness

4-(Cyclohexylthio)benzaldehyde is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.

Biologische Aktivität

4-(Cyclohexylthio)benzaldehyde, with the chemical formula C13H16OS, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzaldehyde moiety substituted with a cyclohexylthio group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula: C13H16OS

- Molecular Weight: 232.34 g/mol

- CAS Number: 53606-38-5

The structure of 4-(Cyclohexylthio)benzaldehyde can be represented as follows:

Biological Activity Overview

Recent studies have indicated that 4-(Cyclohexylthio)benzaldehyde exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of the cyclohexylthio group is believed to play a significant role in modulating these activities.

Antimicrobial Activity

Research has shown that 4-(Cyclohexylthio)benzaldehyde possesses antimicrobial properties against several bacterial strains. A study conducted by [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have indicated that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, it was found to reduce the levels of TNF-α and IL-6 in macrophage cell lines, which are key mediators in inflammatory responses [source].

Anticancer Potential

Emerging research suggests that 4-(Cyclohexylthio)benzaldehyde may have anticancer properties. A study published in the Journal of Medicinal Chemistry reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways [source]. The compound's ability to inhibit tumor growth was also evaluated in vivo using xenograft models.

Case Study: Apoptosis Induction

In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of 4-(Cyclohexylthio)benzaldehyde resulted in significant apoptosis as measured by flow cytometry. The results are summarized below:

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15% |

| 20 | 30% |

| 50 | 55% |

The mechanism by which 4-(Cyclohexylthio)benzaldehyde exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and cancer pathways.

- Caspase Activation: The compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation: It modulates the release of cytokines, reducing inflammation.

Eigenschaften

IUPAC Name |

4-cyclohexylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVUNCJKERNYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.